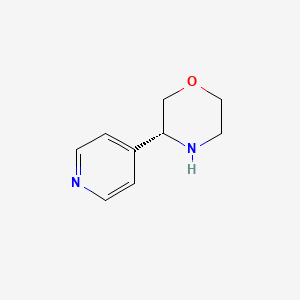

(R)-3-(Pyridin-4-yl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-pyridin-4-ylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-3-10-4-2-8(1)9-7-12-6-5-11-9/h1-4,9,11H,5-7H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKIACFCCSSPTM-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856276 | |

| Record name | (3R)-3-(Pyridin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212939-43-9 | |

| Record name | (3R)-3-(4-Pyridinyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1212939-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-(Pyridin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving R 3 Pyridin 4 Yl Morpholine Precursors and Analogues

Detailed Reaction Pathway Elucidation for Chiral Morpholine (B109124) Formation

The formation of the chiral morpholine ring can be achieved through various synthetic strategies, with the intramolecular cyclization of amino alcohol derivatives being a common and effective approach. One prominent pathway involves the SN2-type ring opening of activated aziridines with haloalcohols, followed by a base-mediated intramolecular ring closure. researchgate.net

A plausible reaction pathway for the formation of a 3-substituted morpholine, an analogue of (R)-3-(Pyridin-4-yl)morpholine, can be initiated from an N-protected amino alcohol. This starting material undergoes allylation to form an allyl ether, followed by deprotection and N-arylation to yield a key ethanolamine (B43304) derivative. nih.gov The subsequent and crucial step is a palladium-catalyzed intramolecular carboamination reaction. nih.gov

The mechanism of this palladium-catalyzed reaction is proposed to proceed through the following key steps:

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition with an aryl bromide to form a Pd(II) complex.

Pd-N Bond Formation: The nitrogen of the ethanolamine derivative coordinates to the palladium center, forming a palladium(aryl)(amido) complex. nih.gov

syn-Aminopalladation: This intermediate is believed to undergo syn-aminopalladation through a boat-like transition state. nih.gov

Reductive Elimination: The final step involves reductive elimination from the resulting palladacycle to afford the desired cis-3,5-disubstituted morpholine product and regenerate the Pd(0) catalyst. nih.gov

This mechanistic pathway rationalizes the observed high diastereoselectivity in the formation of various substituted morpholines. nih.gov

Another well-established method involves the cyclization of N-substituted diethanolamines. The cyclization can be promoted by various reagents, including dehydrating agents like sulfuric acid. researchgate.net The reaction proceeds through the formation of an intermediate sulfate (B86663) ester, followed by intramolecular nucleophilic attack of the amino group to close the morpholine ring.

The table below summarizes key reaction pathways for the formation of chiral morpholines.

| Starting Material | Key Transformation(s) | Intermediate(s) | Product Type |

| Activated Aziridines and Haloalcohols | SN2 ring opening, intramolecular cyclization | Haloalkoxy amine | Substituted nonracemic morpholines researchgate.net |

| N-protected Amino Alcohols | Allylation, deprotection, N-arylation, Pd-catalyzed carboamination | Allyl ether, ethanolamine derivative, palladium(aryl)(amido) complex | cis-3,5-disubstituted morpholines nih.gov |

| N-substituted Diethanolamines | Dehydration, intramolecular cyclization | Sulfate ester | Morpholine derivatives researchgate.net |

| Aminoalkyne Substrates | Hydroamination, asymmetric transfer hydrogenation | Not specified | 3-substituted morpholines organic-chemistry.org |

Stereochemical Control Mechanisms in Asymmetric Synthesis

Asymmetric synthesis is paramount for producing enantiomerically pure compounds like this compound, as different stereoisomers can exhibit vastly different biological activities. Stereochemical control in the synthesis of chiral morpholines is achieved through several key strategies, including substrate control, the use of chiral auxiliaries, and chiral catalysis.

Substrate Control: In this approach, a pre-existing chiral center in the starting material directs the stereochemical outcome of subsequent reactions. For instance, starting with an enantiomerically pure amino alcohol ensures that the chirality is transferred to the final morpholine product. nih.govuwindsor.ca The inherent chirality of the substrate influences the facial selectivity of bond formation, leading to the preferential formation of one diastereomer over the other.

Chiral Auxiliaries: A chiral auxiliary is a chiral moiety that is temporarily attached to an achiral substrate to direct a stereoselective reaction. york.ac.uk After the desired transformation, the auxiliary is removed. While effective, this method requires additional steps for the attachment and removal of the auxiliary. york.ac.uk

Chiral Catalysis: This is often the most efficient method for asymmetric synthesis, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. kashanu.ac.ir In the context of morpholine synthesis, chiral catalysts can be employed in various reactions, such as asymmetric hydrogenation or metal-catalyzed cross-coupling reactions.

The stereochemical outcome of many asymmetric reactions can be rationalized by considering the transition state geometry. For example, in the asymmetric addition of diethylzinc (B1219324) to an aldehyde, catalyzed by a chiral morpholine-derived ligand, the formation of a specific transition state model can explain the observed enantioselectivity. researchgate.net The catalyst and substrates arrange in a way that minimizes steric hindrance, leading to the preferential formation of one enantiomer.

The table below outlines different strategies for stereochemical control.

| Strategy | Description | Key Feature |

| Substrate Control | A chiral center in the substrate directs the stereochemistry of new chiral centers. uwindsor.ca | Utilizes the inherent chirality of the starting material. nih.gov |

| Chiral Auxiliary | A temporary chiral group directs the stereoselective reaction. york.ac.uk | The auxiliary is removed after the reaction. york.ac.uk |

| Chiral Catalyst | A chiral catalyst creates a chiral environment for the reaction. kashanu.ac.ir | A small amount of catalyst produces a large amount of chiral product. kashanu.ac.ir |

Role of Catalysts and Reagents in Promoting Enantioselectivity

The choice of catalyst and reagents is critical in achieving high enantioselectivity in the synthesis of chiral morpholines. Both metal-based catalysts and organocatalysts play significant roles.

Metal-Based Catalysts: Transition metal catalysts, particularly those based on palladium, rhodium, iridium, and ruthenium, are widely used in asymmetric synthesis. ajchem-b.com For the synthesis of morpholines, palladium catalysts are instrumental in key C-N and C-C bond-forming reactions. nih.gov The enantioselectivity in these reactions is often induced by chiral ligands that coordinate to the metal center.

Palladium Catalysis: In the palladium-catalyzed carboamination reaction for morpholine synthesis, the choice of phosphine (B1218219) ligand is crucial. nih.gov Ligands such as tris(2-furyl)phosphine have been shown to be effective. nih.gov The chiral environment created by the ligand around the palladium center dictates the stereochemical outcome of the reductive elimination step.

Iridium and Rhodium Catalysis: Chiral iridium and rhodium complexes are highly effective for the asymmetric hydrogenation of imines, which can be precursors to chiral amines and, subsequently, morpholines. acs.org Ligands like f-Binaphane and those of the PHOX (phosphine-oxazoline) family have demonstrated high efficiency in these transformations. acs.orgnih.gov The interaction between the substrate and the chiral ligand within the metal's coordination sphere is responsible for the high levels of enantioselectivity.

Organocatalysts: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. mdpi.com For morpholine synthesis, chiral organocatalysts like L-proline and its derivatives can be employed. mdpi.com

L-proline: L-proline has been shown to catalyze the enantioselective synthesis of pyrans and thiopyrans, which are structurally related to morpholines. mdpi.com It is believed to act by forming a chiral enamine or iminium ion intermediate with the substrate, thereby directing the stereochemical course of the reaction. mdpi.com

The table below lists some catalysts and their roles in promoting enantioselectivity.

| Catalyst/Reagent | Reaction Type | Role in Enantioselectivity |

| Pd(OAc)₂ / P(2-furyl)₃ | Intramolecular Carboamination | The phosphine ligand influences the geometry of the palladium complex, leading to diastereoselective cyclization. nih.gov |

| Ir/(S,S)-f-Binaphane | Asymmetric Hydrogenation of Imines | The chiral ligand creates a chiral pocket around the iridium center, directing the hydrogenation to one face of the imine. acs.org |

| Copper-Box Complexes | Radical Relay Processes | The chiral bisoxazoline ligand controls the stereochemistry of the radical addition. nih.gov |

| L-proline | Multicomponent Reactions | Forms chiral intermediates (enamines/iminium ions) that direct the stereoselective formation of the product. mdpi.com |

Reaction Kinetics and Thermodynamics in Morpholine Ring Construction

Reaction Kinetics: The rate of morpholine ring formation is influenced by several factors, including the nature of the starting materials, the concentration of reactants, the catalyst loading, temperature, and the solvent.

Temperature: Generally, increasing the reaction temperature increases the reaction rate. For instance, palladium-catalyzed carboamination reactions for morpholine synthesis are often carried out at elevated temperatures (e.g., 105 °C) to ensure a reasonable reaction rate. nih.gov However, in some cases, lower temperatures may be required to enhance selectivity. researchgate.net

Catalyst Concentration: The rate of catalyzed reactions is typically dependent on the concentration of the catalyst. Higher catalyst loadings can lead to faster reactions, but this needs to be balanced with cost and potential side reactions.

Substrate Structure: The steric and electronic properties of the substrates can significantly impact the reaction rate. Sterically hindered substrates may react more slowly.

Enthalpy (ΔH): The formation of new sigma bonds during the cyclization process is an exothermic process, contributing to a negative enthalpy change.

Entropy (ΔS): The intramolecular cyclization reaction leads to a decrease in the number of molecules, resulting in a negative entropy change. This is generally unfavorable.

Computational studies can be employed to calculate the thermodynamic parameters for the reaction pathway, including the energies of reactants, intermediates, transition states, and products. semanticscholar.org These calculations can help to predict the most likely reaction mechanism and identify the rate-determining step.

The table below summarizes the general influence of kinetic and thermodynamic factors.

| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Feasibility) |

| Temperature | Generally increases rate, but can affect selectivity. nih.gov | Affects the TΔS term in the Gibbs free energy equation. |

| Catalyst | Increases the rate by providing a lower energy reaction pathway. | Does not affect the overall thermodynamics of the reaction. |

| Ring Strain | The formation of a stable six-membered ring is kinetically accessible. | The low ring strain of the morpholine ring contributes to its thermodynamic stability. |

Advanced Spectroscopic and Structural Elucidation of R 3 Pyridin 4 Yl Morpholine and Its Stereoisomers

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the chemical structure and stereochemistry of organic molecules. For (R)-3-(Pyridin-4-yl)morpholine, ¹H and ¹³C NMR provide foundational information about the molecular framework, while advanced 2D NMR techniques are crucial for assigning stereochemistry.

In ¹H NMR spectra of morpholine (B109124) derivatives, the protons on the morpholine ring typically appear as distinct multiplets. The protons adjacent to the oxygen atom (H2 and H6) are generally found further downfield compared to those adjacent to the nitrogen atom (H3 and H5) due to the oxygen's greater electronegativity. researchgate.net The pyridine (B92270) ring protons exhibit characteristic chemical shifts and coupling patterns in the aromatic region of the spectrum. wordpress.com

For stereochemical assignment, Nuclear Overhauser Effect (NOE) experiments, such as NOESY, are particularly powerful. researchgate.netnih.gov By measuring the spatial proximity of protons, NOE can help determine the relative configuration of substituents. For instance, irradiation of a specific proton and observing the enhancement of signals from nearby protons can confirm the stereochemical arrangement at the chiral center (C3). uni-regensburg.de In the case of this compound, NOE studies can elucidate the orientation of the pyridine ring relative to the morpholine ring protons. The coupling constants (J-values) between adjacent protons can also provide insight into the dihedral angles and, consequently, the preferred conformation of the morpholine ring, which typically adopts a chair conformation. researchgate.netnih.gov

The use of chiral solvating agents or chiral derivatizing agents in NMR can also be employed to distinguish between enantiomers. unipi.it These agents interact differently with the (R) and (S) enantiomers, leading to the formation of diastereomeric complexes that exhibit separate, distinguishable signals in the NMR spectrum, allowing for the determination of enantiomeric purity.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Pyridin-yl Morpholine Scaffolds Note: These are typical chemical shift ranges. Actual values for this compound may vary based on solvent and experimental conditions.

| Atom Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-2, H-6 | 8.3 - 8.7 | 149 - 151 |

| Pyridine H-3, H-5 | 7.2 - 7.6 | 120 - 125 |

| Pyridine C-4 | - | 145 - 150 |

| Morpholine H-2, H-6 (axial/equatorial) | 3.7 - 4.0 | 66 - 68 |

| Morpholine H-3, H-5 (axial/equatorial) | 2.8 - 3.4 | 45 - 52 |

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules and provides precise information on bond lengths, bond angles, and solid-state conformation. springernature.com To determine the absolute configuration of an enantiomerically pure sample of 3-(Pyridin-4-yl)morpholine, a single crystal suitable for diffraction is required.

The analysis of a related compound, 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, confirms that the morpholine ring typically adopts a stable chair conformation. researchgate.netnih.gov In this conformation, substituents can occupy either axial or equatorial positions. For 3-(Pyridin-4-yl)morpholine, the bulky pyridin-4-yl group is expected to preferentially occupy the equatorial position to minimize steric hindrance.

The determination of the absolute configuration (R or S) is achieved through anomalous dispersion, an effect that becomes significant when the sample contains atoms that scatter X-rays with a phase shift. chem-soc.si By carefully measuring the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which are no longer equal in the presence of anomalous scattering, the absolute stereochemistry can be assigned. The Flack parameter is a critical value in the crystallographic refinement that indicates the correctness of the assigned absolute configuration; a value close to zero for a known configuration confirms the assignment. chem-soc.si

The crystal structure also reveals intermolecular interactions, such as hydrogen bonds or π–π stacking, which govern the crystal packing. iucr.org For instance, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

Table 2: Illustrative Crystal Data for a Morpholine-Pyridyl Derivative Data based on a related structure: 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₂₀N₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.4554 (6) |

| b (Å) | 8.2204 (4) |

| c (Å) | 30.6681 (17) |

| V (ų) | 3140.1 (3) |

| Z | 8 |

Chiral Chromatography and Spectropolarimetry for Enantiomeric Excess Determination

Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is the most widely used method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral sample. sigmaaldrich.comamericanpharmaceuticalreview.com The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). nih.gov

For the separation of (R)- and (S)-3-(Pyridin-4-yl)morpholine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.govresearchgate.net These CSPs possess chiral grooves and cavities where the enantiomers can bind transiently through a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions. researchgate.net Because the three-dimensional structures of the diastereomeric complexes formed between each enantiomer and the CSP are different, they have different binding energies, leading to different retention times on the column.

The mobile phase composition, which typically consists of a mixture of solvents like n-hexane and an alcohol (e.g., ethanol (B145695) or isopropanol), is optimized to achieve the best separation (resolution). researchgate.netchromatographyonline.com By integrating the areas of the two peaks in the resulting chromatogram, the ratio of the enantiomers and thus the enantiomeric excess can be accurately calculated.

Spectropolarimetry is a complementary technique that measures the rotation of plane-polarized light by a chiral compound in solution. While it can be used to determine enantiomeric excess, its primary role is often to characterize a separated, pure enantiomer by its specific rotation value ([α]D). nih.gov An enantiomerically pure sample of this compound will rotate light in one direction, while its (S)-enantiomer will rotate it equally in the opposite direction. A racemic mixture (50:50 of R and S) will exhibit no optical rotation.

Table 3: Common Chiral Stationary Phases (CSPs) and Mobile Phases for Amine Separation

| CSP Type | Common Mobile Phases (Normal Phase) | Interaction Mechanism |

|---|---|---|

| Polysaccharide (e.g., Chiralpak AD, Chiralcel OD) | Heptane/Ethanol/Diethylamine | Hydrogen bonding, π-π interactions, steric hindrance |

| Cyclodextrin-based | Heptane/Isopropanol | Inclusion complex formation, dipole-dipole interactions |

Vibrational Spectroscopy (IR, Raman) in Structural Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used for structural confirmation. iucr.org These techniques are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations.

For this compound, the IR and Raman spectra will exhibit characteristic bands corresponding to the vibrations of the morpholine and pyridine rings. researchgate.net Key vibrational modes include:

C-H stretching: Aromatic C-H stretches from the pyridine ring typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine ring are found just below 3000 cm⁻¹.

N-H stretching: If the morpholine nitrogen is protonated or not substituted, a broad N-H stretching band would be visible, typically in the 3300-3500 cm⁻¹ region.

C=C and C=N stretching: Vibrations from the pyridine ring appear in the 1400-1650 cm⁻¹ region.

C-O-C stretching: The asymmetric and symmetric stretching of the ether linkage in the morpholine ring gives rise to strong bands, typically in the 1050-1150 cm⁻¹ range. scielo.org.mx

Ring vibrations: Various bending and deformation modes for both the pyridine and morpholine rings appear in the fingerprint region (below 1400 cm⁻¹).

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2980 | IR, Raman |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1650 | IR, Raman |

| C-O-C Asymmetric Stretch | 1100 - 1150 | IR (Strong) |

| C-N Stretch | 1180 - 1280 | IR, Raman |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula of this compound (C₉H₁₂N₂O).

In addition to confirming the molecular weight via the molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺ in electrospray ionization), mass spectrometry provides structural information through the analysis of fragmentation patterns. lcms.czresearchgate.net When the molecule is ionized, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure.

For this compound, expected fragmentation pathways could include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org This could lead to the loss of the pyridine-containing substituent or the opening of the morpholine ring.

Cleavage of the morpholine ring: The morpholine ring can undergo fragmentation, leading to the loss of small neutral molecules like ethylene (B1197577) oxide or ethene.

Loss of the pyridine ring: Cleavage of the bond connecting the pyridine and morpholine rings would result in fragment ions corresponding to each ring system. A prominent peak corresponding to the pyridinylmethyl cation or the morpholine cation might be observed. researchgate.net

By analyzing the mass-to-charge ratio (m/z) of these fragments, the connectivity of the molecule can be pieced together, confirming the proposed structure. nih.gov

Table 5: Predicted Key Ions in the Mass Spectrum of 3-(Pyridin-4-yl)morpholine

| Ion | Proposed Structure / Origin | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 179.10 |

| [M]⁺ | Molecular Ion | 178.10 |

| C₅H₄N-CH₂⁺ | Pyridinylmethyl cation | 92.05 |

| C₄H₈NO⁺ | Morpholine cation fragment | 86.06 |

Theoretical and Computational Chemistry Studies on R 3 Pyridin 4 Yl Morpholine

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure.

Quantum chemical calculations are instrumental in elucidating the molecular conformation and electronic structure of (R)-3-(Pyridin-4-yl)morpholine. These computational methods provide insights into the molecule's geometry, stability, and electronic properties, which are crucial for understanding its reactivity and interactions.

Density Functional Theory (DFT) Studies on Stereoisomers.

Density Functional Theory (DFT) has been employed to investigate the stereoisomers of molecules containing morpholine (B109124) and pyridine (B92270) rings. For instance, DFT calculations have been used to determine the energy differences between different conformers, such as the chair and boat conformations of the morpholine ring. These studies help in identifying the most stable stereoisomer under various conditions. researchgate.net

In related morpholine-containing compounds, DFT calculations have been used to analyze the optimized geometrical parameters, thermodynamic properties, and vibrational frequencies. researchgate.net For example, in the study of 4-morpholinecarboxaldehyde, the energy difference between the chair equatorial and chair axial conformers was calculated using DFT methods. researchgate.net Such analyses provide a foundational understanding of the conformational preferences of the morpholine ring, which is directly applicable to this compound.

Furthermore, DFT has been utilized to explore the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are key to understanding the molecule's reactivity. arabjchem.org The distribution of electron density and the molecular electrostatic potential surface, also derived from DFT calculations, reveal the likely sites for electrophilic and nucleophilic attack. researchgate.net

Ab Initio Calculations for Mechanistic Insights.

While specific ab initio studies on this compound are not extensively documented in the provided results, the application of ab initio methods to similar heterocyclic systems offers a blueprint for gaining mechanistic insights. Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can be used to model reaction pathways and transition states. For example, in the study of related heterocyclic compounds, ab initio Hartree-Fock (HF) methods, alongside DFT, have been used to determine structural and vibrational characteristics. researchgate.net These methods can elucidate the mechanisms of reactions involving the morpholine or pyridine rings, such as nucleophilic substitution or ring-opening reactions.

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration.

Molecular modeling and dynamics simulations are powerful tools for exploring the vast conformational space of flexible molecules like this compound. These methods provide a dynamic picture of the molecule's behavior over time, accounting for the flexibility of the morpholine ring and the rotation of the pyridine substituent.

The morpholine ring typically adopts a chair conformation, but other conformations like the boat or twist-boat are also possible. researchgate.netnih.govsoton.ac.ukiucr.org Molecular dynamics simulations can reveal the energetic barriers between these conformations and the preferred orientations of the pyridin-4-yl group relative to the morpholine ring. The synclinal relationship between the endocyclic oxygen and the first exocyclic carbon atoms has been noted as a preferred conformation for morpholine in solution due to the exo-anomeric effect. nih.gov

In studies of other complex molecules containing morpholine, molecular dynamics simulations have been used to understand the stability of protein-ligand interactions. researcher.lifenih.gov For this compound, such simulations could predict how it interacts with biological targets, providing insights into its potential pharmacological activity. These simulations can track the root-mean-square deviation (RMSD) of the ligand within a binding site to assess its stability and binding mode. nih.gov

Prediction of Reactivity and Selectivity through Computational Methods.

Computational methods are increasingly used to predict the reactivity and selectivity of organic reactions. researchgate.net For this compound, these methods can forecast the outcomes of various chemical transformations.

DFT-based reactivity descriptors, such as Fukui functions and dual descriptors, can identify the most reactive sites within the molecule for both electrophilic and nucleophilic attack. scirp.org For example, the nitrogen atom of the pyridine ring and the nitrogen and oxygen atoms of the morpholine ring are expected to be key sites for interactions. Computational models can also predict the regioselectivity and stereoselectivity of reactions, which is particularly important for a chiral molecule like this compound. researchgate.net

Machine learning models are also emerging as powerful tools for predicting reaction outcomes. arxiv.org By training on large datasets of known reactions, these models can predict the products of a reaction involving this compound with a given set of reagents and conditions. arxiv.orgnih.gov

Intermolecular Interactions and Crystal Packing Analysis.

The study of intermolecular interactions and crystal packing is crucial for understanding the solid-state properties of this compound. X-ray crystallography and computational analyses, such as Hirshfeld surface analysis, provide detailed information about how molecules arrange themselves in a crystal lattice.

In the crystal structures of related morpholine and pyridine derivatives, various intermolecular interactions have been observed, including:

Hydrogen bonds: C-H···N and C-H···O interactions are common, linking molecules into chains, dimers, or more complex networks. nih.govsoton.ac.ukiucr.orgiucr.org In some cases, strong O-H···O hydrogen bonds can form dimers. iucr.org

π-interactions: C-H···π interactions, where a C-H bond interacts with the π-system of the pyridine ring, can also play a significant role in crystal packing. researchgate.net

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. mdpi.com It allows for the decomposition of the crystal packing into contributions from different types of interactions, such as H···H, O···H, and N···H contacts. mdpi.com This analysis can provide insights into the relative importance of different interactions in stabilizing the crystal structure. The study of polymorphism, the ability of a compound to exist in multiple crystal forms, is also relevant, as different polymorphs can have different physical properties. acs.org

Synthesis and Chemical Reactivity of R 3 Pyridin 4 Yl Morpholine Derivatives and Analogues

Strategies for Diversification at the Morpholine (B109124) Ring

The secondary amine of the morpholine ring in (R)-3-(pyridin-4-yl)morpholine is a primary site for diversification. Standard transformations such as N-alkylation, N-acylation, and reductive amination are commonly employed to introduce a wide range of substituents. nih.gov

N-Acylation and Sulfonylation: Acylation of the morpholine nitrogen with acyl chlorides, acid anhydrides, or carboxylic acids (using coupling agents) provides the corresponding amides. researchgate.net Similarly, reaction with sulfonyl chlorides yields sulfonamides. These functional groups can act as hydrogen bond acceptors and introduce rigidity to the substituent.

Reductive Amination: The reaction of this compound with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, is a versatile method for introducing a wide array of substituted alkyl groups at the nitrogen atom. nih.gov This one-pot procedure is known for its high functional group tolerance. nih.gov

Urea and Carbamate (B1207046) Formation: The morpholine nitrogen can react with isocyanates or carbamoyl (B1232498) chlorides to form ureas and carbamates, respectively. These moieties are often found in bioactive molecules due to their ability to participate in hydrogen bonding interactions.

The following table summarizes common diversification reactions at the morpholine nitrogen:

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | N-Alkyl morpholine |

| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl morpholine |

| N-Acylation | Acyl chloride or Carboxylic acid + Coupling agent (e.g., HATU) | N-Acyl morpholine (Amide) |

| N-Sulfonylation | Sulfonyl chloride, Base (e.g., Et₃N, Pyridine) | N-Sulfonyl morpholine (Sulfonamide) |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl morpholine |

| Urea Formation | Isocyanate | N-Carbamoyl morpholine (Urea) |

This table is a generalized representation of common synthetic transformations.

Strategies for Diversification at the Pyridine (B92270) Moiety

The pyridine ring of this compound is electron-deficient, which influences its reactivity towards various chemical transformations. nih.gov Diversification of this moiety is crucial for modulating electronic properties and exploring interactions with target proteins.

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. nih.gov However, activation of the ring, for instance, through N-oxide formation, can facilitate substitution at the 2- and 6-positions. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The introduction of a leaving group, such as a halogen, on the pyridine ring allows for nucleophilic aromatic substitution. For example, amination of polyhalogenated pyridines can be achieved, often with regioselectivity influenced by the reaction conditions and the nature of the nucleophile. acs.org

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for the functionalization of the pyridine ring. nih.govresearchgate.net These reactions typically require prior halogenation of the pyridine ring (e.g., at the 2- or 3-position) to introduce a coupling handle. The Suzuki-Miyaura coupling, in particular, is widely used for the formation of C-C bonds with a broad range of boronic acids and esters, tolerating many functional groups. nih.govresearchgate.net

C-H Activation: Direct C-H functionalization of pyridines represents a more atom-economical approach, avoiding the pre-functionalization step of halogenation. nih.gov Transition-metal catalysis can enable the direct arylation, alkylation, or alkenylation of pyridine C-H bonds, although regioselectivity can be a challenge. nih.gov

The table below provides examples of diversification strategies for the pyridine ring:

| Reaction Type | Reagents and Conditions | Position of Functionalization |

| Halogenation | Halogenating agent (e.g., NBS, NCS) | Various positions depending on conditions |

| Suzuki-Miyaura Coupling | Aryl/alkyl boronic acid, Pd catalyst, Base | Position of pre-installed halogen |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | Position of pre-installed halogen |

| C-H Arylation | Aryl halide, Transition-metal catalyst (e.g., Pd, Ru) | Often directed by substituents |

This table illustrates common synthetic strategies for pyridine functionalization.

Reaction Scope and Functional Group Compatibility in Derivative Synthesis

The development of robust synthetic routes to derivatives of this compound requires careful consideration of reaction scope and functional group tolerance. Many modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, are known for their broad functional group compatibility, allowing for the presence of esters, amides, nitriles, and other functional groups in the reactants. nih.govmdpi.com

However, certain functional groups may require protection or the use of specific reaction conditions. For example, the basic nitrogen of the pyridine ring can interfere with some catalytic cycles, and in certain cases, its temporary protonation or coordination to a Lewis acid might be necessary. Similarly, the secondary amine of the morpholine ring is reactive towards many electrophilic reagents and may require a protecting group (e.g., Boc, Cbz) during the functionalization of the pyridine moiety, which is then removed in a subsequent step. ulb.ac.be

The choice of catalyst, ligand, base, and solvent system is critical in achieving the desired transformation without affecting other functional groups present in the molecule. acs.org For instance, in Suzuki-Miyaura couplings, the use of mild bases like potassium carbonate or phosphate (B84403) is common to avoid the hydrolysis of ester groups. nih.gov The development of metal-free reaction conditions is also an emerging area that can enhance functional group compatibility. beilstein-journals.org

Advanced Applications of R 3 Pyridin 4 Yl Morpholine and Its Derivatives in Complex Organic Synthesis

Utilization as Chiral Building Blocks in Natural Product Synthesis

The enantiomerically pure nature of (R)-3-(pyridin-4-yl)morpholine makes it an invaluable chiral synthon for the total synthesis of complex natural products and biologically active molecules. The inherent chirality of the morpholine (B109124) ring provides a stereochemical foundation upon which intricate molecular frameworks can be constructed with a high degree of stereocontrol.

Researchers have successfully incorporated the this compound moiety into the synthesis of various pharmaceutical intermediates. For instance, derivatives of this compound have been utilized as key building blocks in the synthesis of potent enzyme inhibitors and receptor antagonists. The morpholine ring often imparts favorable pharmacokinetic properties to the final molecule, while the pyridine (B92270) group can engage in crucial binding interactions with biological targets.

A notable application involves the synthesis of complex heterocyclic systems where the this compound fragment serves as a core structural element. For example, it has been used in the preparation of pyrazolo[4,3-b]pyridine derivatives. epo.org In one such synthesis, (3R)-3-Methyl-4-[3-(3-methyl-1H-pyrazol-5-yl)-7-(6-methylpyridin-3-yl)-1H-pyrazolo[4,3-b]pyridin-5-yl]morpholine was synthesized, highlighting the utility of the chiral morpholine derivative in constructing densely functionalized heterocyclic compounds. epo.org

The following table summarizes representative examples of natural products or complex molecules synthesized using this compound derivatives as chiral building blocks.

| Target Molecule/Intermediate | Role of this compound Derivative | Key Synthetic Transformation |

| Pyrazolo[4,3-b]pyridine derivatives | Chiral core structure | Suzuki coupling and cyclization reactions epo.org |

| Pharmaceutical intermediates | Introduction of a chiral morpholine moiety for improved biological activity and pharmacokinetics | Amide coupling and subsequent cyclization google.com |

| Dopamine receptor agonists | Chiral linker to control stereochemistry and receptor selectivity | Multi-step synthesis involving amide coupling and deprotection steps nih.gov |

Ligand Design for Asymmetric Catalysis

The structural rigidity and the presence of both a hard nitrogen donor (from the morpholine) and a soft π-acidic pyridine ring make this compound and its derivatives excellent candidates for chiral ligands in asymmetric catalysis. These ligands can coordinate to a metal center, creating a chiral environment that enables the enantioselective transformation of a prochiral substrate.

The development of palladium-based catalysts bearing ligands derived from this compound has been a significant area of research. These catalytic systems have shown remarkable efficiency and enantioselectivity in a variety of transformations, including C-H functionalization and cross-coupling reactions. nih.govnih.gov The pyridine moiety often plays a crucial role in directing the catalyst to a specific site on the substrate, while the chiral morpholine ring controls the stereochemical outcome of the reaction.

For instance, palladium complexes with morpholine-containing ligands have been used in Buchwald-Hartwig amination reactions. rsc.org The design of pincer-type ligands, which bind to a metal in a tridentate fashion, has also benefited from the incorporation of the pyridinyl-morpholine scaffold. rsc.org These pincer complexes often exhibit high thermal stability and catalytic activity. rsc.org

The table below highlights selected asymmetric catalytic reactions where ligands based on this compound have been successfully employed.

| Catalytic Reaction | Metal | Ligand Type | Substrate Scope | Enantioselectivity (ee) |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Phosphine-morpholine | Ketones, Imines | High ajchem-b.com |

| Asymmetric Allylic Alkylation | Palladium | P,N-ligand | Allylic carbonates | Up to 96% acs.org |

| C-H Functionalization | Palladium | Mono-N-protected amino acid ligands | Pyridyl substrates | High nih.gov |

Scaffold for the Development of New Synthetic Methodologies

The unique reactivity of the this compound framework has been exploited in the development of novel synthetic methodologies. The morpholine ring can act as a stable scaffold upon which various chemical transformations can be performed, while the pyridine ring can be functionalized to introduce further complexity. nih.gov

One area of development is the use of morpholine derivatives in multicomponent reactions. For example, a one-pot synthesis involving isatin, morpholine, and isonicotinaldehyde has been reported to produce complex indoline (B122111) derivatives in excellent yield. mdpi.com This approach allows for the rapid construction of diverse molecular libraries for drug discovery.

Furthermore, the morpholine scaffold has been utilized in the synthesis of spirocyclic compounds. acs.org A four-step synthesis of a bis-morpholine spiroacetal has been developed, showcasing the utility of morpholine derivatives in creating three-dimensional molecular architectures. acs.org These spirocyclic scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and potential for novel biological activities.

The following table provides examples of new synthetic methodologies developed using the this compound scaffold.

| Methodology | Key Features | Products | Applications |

| Multicomponent Reactions | One-pot synthesis, high efficiency | Substituted indoline derivatives | Drug discovery, library synthesis mdpi.com |

| Spirocycle Synthesis | Four-step, scalable synthesis | Bis-morpholine spiroacetals | 3D-scaffolds for compound libraries acs.org |

| Synthesis of Pyridine Derivatives | Metal-free cyclization | Polysubstituted pyridines | Access to valuable building blocks organic-chemistry.org |

Q & A

Q. What are the common synthetic routes for (R)-3-(Pyridin-4-yl)morpholine, and how can stereochemical purity be ensured?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous morpholine-piperidine derivatives are prepared by reacting nitro-pyridyl intermediates with piperidine precursors under basic conditions, followed by purification via column chromatography . To ensure stereochemical integrity (R-configuration), chiral resolution techniques such as chiral HPLC or enantioselective catalysis are critical. NMR analysis (e.g., ¹H and ¹³C) is used to confirm stereochemistry, with specific coupling constants (e.g., δ 3.52 ppm for morpholine protons) serving as diagnostic markers .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Structural confirmation relies on multi-nuclear NMR (¹H, ¹³C, and DEPT-135), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, ¹H NMR in DMSO-d₆ reveals distinct morpholine proton signals at δ 3.52 ppm (s, 4H) and pyridyl protons at δ 8.21 ppm (s, 1H) . X-ray diffraction data (e.g., C21H20N4O2 structures) provide bond-length and torsion-angle validation, critical for resolving stereochemical ambiguities .

Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 1–13) at 25–60°C, followed by HPLC-UV monitoring. For morpholine derivatives, degradation pathways (e.g., hydrolysis of the morpholine ring) are tracked via LC-MS. Accelerated stability testing under oxidative conditions (H₂O₂) is recommended to identify reactive intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent systems). A systematic approach includes:

- Replicating assays with standardized protocols (e.g., ISO 10993-5 for cytotoxicity).

- Cross-validating results using orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays).

- Analyzing stereochemical purity, as impurities in the R-enantiomer can skew bioactivity .

Q. What strategies mitigate challenges in synthesizing enantiopure this compound at scale?

- Methodological Answer : Scalable enantioselective synthesis requires:

- Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes).

- Continuous-flow photochemical methods to enhance reaction efficiency and reduce racemization, as demonstrated for similar heteroaryl morpholines .

- Process analytical technology (PAT) for real-time monitoring of enantiomeric excess (ee) via inline FTIR or Raman spectroscopy .

Q. How do researchers investigate the compound’s mechanism of action in neuropharmacological models?

- Methodological Answer :

- In vitro : Patch-clamp electrophysiology to assess ion channel modulation (e.g., GABAₐ receptors).

- In silico : Molecular docking (AutoDock Vina) and MD simulations to predict binding modes with targets like monoamine oxidases .

- In vivo : Behavioral assays (e.g., forced swim test for antidepressant activity) combined with pharmacokinetic profiling (plasma/brain concentration ratios) .

Q. What computational methods are used to predict and optimize the physicochemical properties of this compound?

- Methodological Answer :

- QSAR models : Predict logP, solubility, and bioavailability using software like Schrödinger’s QikProp.

- DFT calculations : Optimize molecular geometry and electron density for reactivity studies (e.g., Fukui indices for nucleophilic sites) .

- Crystal structure prediction (CSP) : Algorithms (e.g., USPEX) identify polymorphic forms, critical for patenting and formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.